molecular formula C15H11ClF3NO2 B1401782 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester CAS No. 1311278-42-8

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Cat. No. B1401782
M. Wt: 329.7 g/mol
InChI Key: TWAOGTTUJNKXCN-UHFFFAOYSA-N
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Description

The compound "6-Chloro-4-(trifluoromethyl)pyridin-2-amine" seems to be related to your query. It has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . Another related compound is “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” with a molecular formula of C10H10ClF3N2O2 and a molecular weight of 282.65 .


Molecular Structure Analysis

The molecular structure of “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” is represented by the molecular formula C10H10ClF3N2O2 .


Physical And Chemical Properties Analysis

The compound “6-Chloro-4-(trifluoromethyl)pyridin-2-amine” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.83 cm/s .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound shows potential in chemical reactions, particularly in the formation of ethyl esters of nicotinic acids when reacted with certain ketones, as seen in the interaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester (Gadzhili et al., 2005). Additionally, its derivatives are involved in the synthesis of metal-organic frameworks and complexes, which exhibit unique properties such as solvatochromism and phase transformations (Mehlana et al., 2012).

Material Science and Structural Analysis

The compound and its derivatives have been used in material science, particularly in understanding the packing structure of thiophene derivatives. The solid-state structures of these substances, such as 4-thiophen-3-yl-pyridine-2,6-dicarboxylic acid diethyl ester, are analyzed in terms of intermolecular forces, functional group effects, and π−π interactions between aromatic rings (Bettencourt‐Dias et al., 2005).

Crystallography and Structural Determination

In crystallography, derivatives of the compound are used to obtain X-ray powder diffraction data, essential for determining the structure of complex molecules like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a crucial intermediate in synthesizing anticoagulants (Wang et al., 2017).

Safety And Hazards

The safety information for “6-Chloro-4-(trifluoromethyl)pyridin-2-amine” indicates that it has a signal word of “Warning” and has hazard statements H302, H315, H319, H332, and H335 .

properties

IUPAC Name

ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOGTTUJNKXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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